
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 belongs to the class of benzamide compounds and is known to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of HM-3 is not fully understood, but it is known to interact with a variety of molecular targets. HM-3 has been shown to inhibit the activity of the proteasome, an important cellular protein degradation pathway. It has also been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. The inhibition of these targets is thought to contribute to the antitumor and antiviral activity of HM-3.
Biochemical and Physiological Effects:
HM-3 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, HM-3 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. HM-3 has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines. Additionally, HM-3 has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HM-3 has several advantages for use in lab experiments. It is a potent and selective inhibitor of several important molecular targets, making it a valuable tool for studying the function of these targets. HM-3 is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments. However, there are also limitations to the use of HM-3 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of HM-3 is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on HM-3. One area of interest is the development of HM-3 derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of HM-3 in cellular signaling pathways, which may provide insights into its mechanism of action. Additionally, the potential use of HM-3 in combination with other drugs for cancer therapy or antiviral therapy is an area of active research. Finally, the investigation of the potential use of HM-3 as a therapeutic agent for other diseases, such as neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, HM-3 is a promising compound that has been extensively studied for its potential use in scientific research. It exhibits potent antitumor and antiviral activity, as well as a wide range of biochemical and physiological effects. While there are limitations to the use of HM-3 in lab experiments, it remains a valuable tool for studying the function of important molecular targets. There are several potential future directions for research on HM-3, including the development of improved derivatives and investigation of its role in cellular signaling pathways.
Métodos De Síntesis
The synthesis of HM-3 involves the reaction of 8-hydroxy-2-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to yield HM-3. The synthesis of HM-3 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
HM-3 has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. HM-3 has also been shown to possess antiviral activity against a variety of viruses, including HIV, making it a potential candidate for the development of antiviral drugs. Additionally, HM-3 has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are important targets for drug development.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-9-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-8-6-7-15(2)21(16)24-22(18)26/h6-8,10-13H,5,9,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCTPGPUQQWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

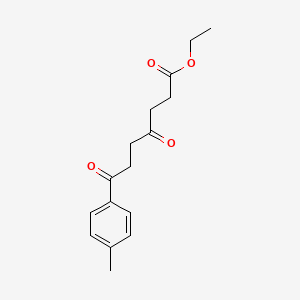
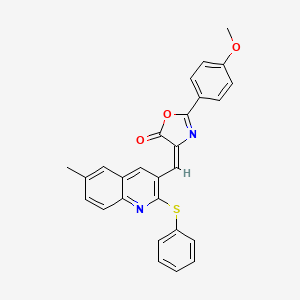

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
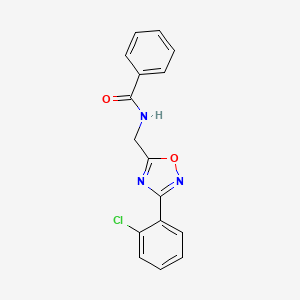
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
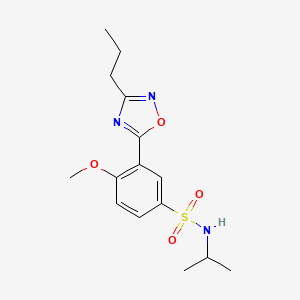
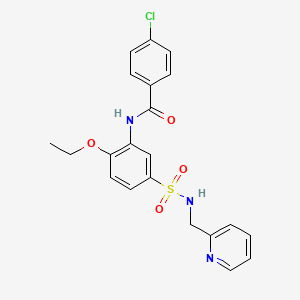
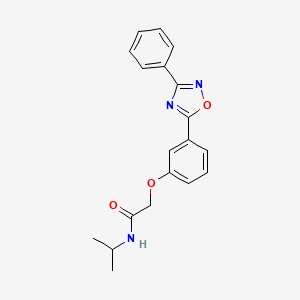
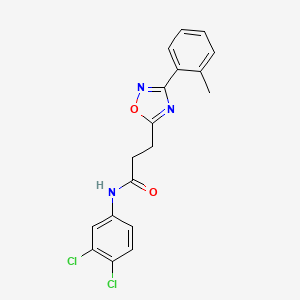
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)